![molecular formula C37H58O5 B11831011 Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)-](/img/structure/B11831011.png)
Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (2S,3S,5R)- is a complex organic compound with a molecular formula of C31H54O5 and a molecular weight of 506.76 g/mol This compound is characterized by its unique structure, which includes a hexadecanoic acid backbone, a hexyl group, a hydroxy group, and a methoxyphenylmethoxy group, all esterified with a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester involves multiple steps, starting from the preparation of the hexadecanoic acid derivative. The key steps include:
Esterification: The initial step involves the esterification of hexadecanoic acid with methanol to form methyl hexadecanoate.
Hydroxylation: The methyl ester is then hydroxylated to introduce the hydroxy group at the 3-position.
Alkylation: The hydroxylated ester undergoes alkylation with hexyl bromide to introduce the hexyl group at the 2-position.
Methoxylation: The compound is further reacted with 4-methoxybenzyl chloride to introduce the methoxyphenylmethoxy group at the 5-position.
Final Esterification: The final step involves the esterification of the intermediate with benzyl alcohol to form the phenylmethyl ester.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Applications De Recherche Scientifique
Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mécanisme D'action
The mechanism of action of Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid, 3-hydroxy-, methyl ester: Similar structure but lacks the hexyl and methoxyphenylmethoxy groups.
Hexadecanoic acid, 2-hydroxy-, methyl ester: Similar structure but lacks the hexyl and methoxyphenylmethoxy groups.
(2S,3S,5R)-5-(Benzyloxy)-2-hexyl-3-hydroxyhexadecanoic acid: Similar structure but lacks the methoxyphenylmethoxy group.
Uniqueness
Hexadecanoic acid, 2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester is unique due to the presence of the hexyl and methoxyphenylmethoxy groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C37H58O5 |
|---|---|
Poids moléculaire |
582.9 g/mol |
Nom IUPAC |
benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]hexadecanoate |
InChI |
InChI=1S/C37H58O5/c1-4-6-8-10-11-12-13-14-18-22-34(41-29-32-24-26-33(40-3)27-25-32)28-36(38)35(23-19-9-7-5-2)37(39)42-30-31-20-16-15-17-21-31/h15-17,20-21,24-27,34-36,38H,4-14,18-19,22-23,28-30H2,1-3H3/t34-,35+,36+/m1/s1 |
Clé InChI |
LVYIGOWBNUJIKK-SBPNQFBHSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC |
SMILES canonique |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



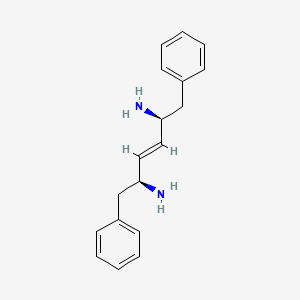
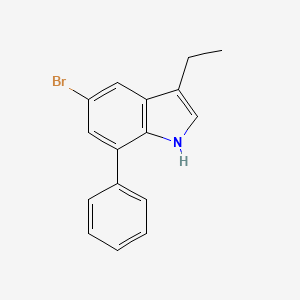
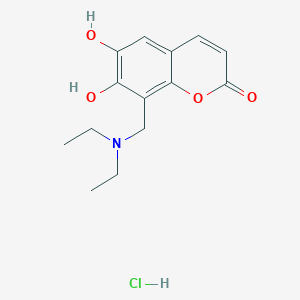
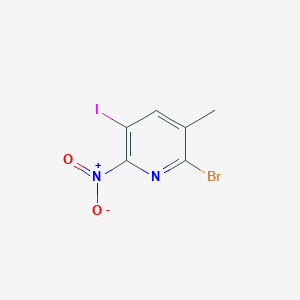
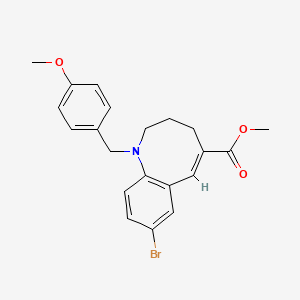

![3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid](/img/structure/B11830951.png)
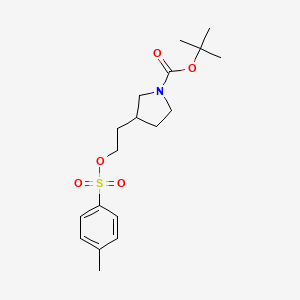

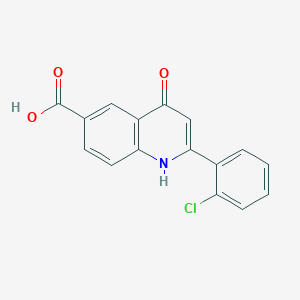
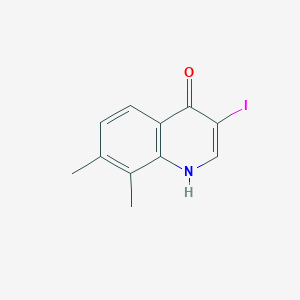

![1-[(1R,6R)-7-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830991.png)
